Bmy 21502

Vue d'ensemble

Description

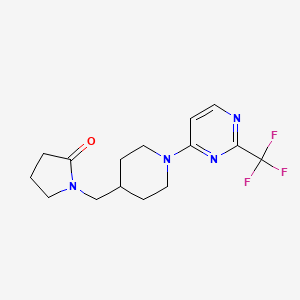

BMY-21502, également connu sous le nom de 1-[[1-[2-(trifluorométhyl)-4-pyrimidinyl]-4-pipéridinyl]méthyl]-2-pyrrolidinone, est un agent nootropique. Il a été étudié pour son potentiel à améliorer les fonctions cognitives, à protéger la mémoire et à améliorer les capacités d'apprentissage. Ce composé s'est montré prometteur pour inverser l'amnésie et protéger contre l'anoxie cérébrale .

Méthodes De Préparation

La synthèse du BMY-21502 implique plusieurs étapes. Le processus commence par la préparation de la 4-chloro-2-trifluorométhylpyrimidine, qui est ensuite mise en réaction avec le 1-(4-pipéridinyl)méthanol pour former l'intermédiaire. Cet intermédiaire subit d'autres réactions pour produire le produit final, le BMY-21502 . La production industrielle du BMY-21502 a été optimisée pour une fabrication à grande échelle, garantissant que le processus est économique et efficace .

Analyse Des Réactions Chimiques

Le BMY-21502 subit diverses réactions chimiques, notamment l'oxydation et la réduction. Le composé peut être métabolisé en deux métabolites principaux : le métabolite hydroxy (BMY-42191) et le métabolite cétone (BMY-40440) . Ces métabolites sont formés dans des conditions spécifiques et ont été étudiés pour leurs propriétés pharmacocinétiques .

Applications de la recherche scientifique

Chimie : Il sert de composé modèle pour l'étude des agents nootropiques et de leurs propriétés chimiques.

Biologie : La recherche s'est concentrée sur ses effets sur la fonction cérébrale, en particulier pour améliorer la mémoire et l'apprentissage.

Mécanisme d'action

Le BMY-21502 exerce ses effets en activant le système cholinergique du système nerveux central. Cette activation est considérée comme l'un des mécanismes clés à l'origine de ses effets anti-anoxiques . Le composé améliore le métabolisme du glucose dans l'hippocampe, ce qui est crucial pour la mémoire et l'apprentissage .

Applications De Recherche Scientifique

BMY 21502 is a nootropic agent investigated for its efficacy and safety in treating Alzheimer's disease and its potential to enhance cognitive functions . It has also been studied for its effects on memory and cognitive abilities .

Alzheimer's Disease

- Objective : A study aimed to assess the efficacy and safety of BMY 21,502 in patients with mild-to-moderate Alzheimer's disease .

- Design and Participants : The study involved sixty-nine patients with Alzheimer's disease, with a mean age of 72 years, who were randomized to receive either BMY 21,502 or a placebo for 12 weeks, followed by a 4-week placebo washout period .

- Measurements : The Alzheimer's Disease Assessment Scale (ADAS) and the Clinical Global Impressions Scale were the primary efficacy assessments. Secondary measurements included the Computerized Neurological Test Battery and Mini-Mental State Examination (MMSE) .

- Results : Overall effects were not statistically significant (p > 0.05). However, patients taking BMY 21,502 showed a mean change in the ADAS cognitive score of -1.5 points at week 12, compared to -0.5 in patients who received a placebo. Patients with moderate dementia (MMSE ≤ 20) showed a greater change at week 12 with BMY 21,502 (-2.7 points) compared to placebo (+0.3 points), but the difference was not statistically significant. Patients treated with BMY 21,502 experienced higher rates of abnormal liver enzyme concentrations and nausea than those in the placebo group. A higher rate of discontinuations was also observed in the BMY 21,502 group .

- Conclusions : BMY 21,502 was not found to be significantly superior to placebo during the treatment period in this pilot study. Further evaluation of BMY 21,502 in a larger study population may be warranted .

Cognitive Enhancement

- This compound is a novel pyrrolidinone nootropic with demonstrated ability to reverse electroconvulsively induced amnesia in rodents .

- In a study on monkeys, this compound enhanced the acquisition of shape discrimination in three of four monkeys when combined drug scores were compared to vehicle-only scores (p < 0.02). However, it produced no significant improvement in memory retention at any of seven different delay intervals .

- BMY 21,502 is a nootropic that protects memory and enhances long-term potentiation according to preclinical findings .

Other potential applications

Mécanisme D'action

BMY-21502 exerts its effects by activating the central nervous system cholinergic system. This activation is believed to be one of the key mechanisms behind its anti-anoxic effects . The compound enhances glucose metabolism in the hippocampus, which is crucial for memory and learning .

Comparaison Avec Des Composés Similaires

Le BMY-21502 est souvent comparé à d'autres agents nootropiques tels que l'oxiracétam et l'idébenone. Bien que l'oxiracétam ait une structure chimique similaire, le BMY-21502 a montré des effets anti-anoxiques supérieurs . L'idébenone, utilisée dans le traitement des maladies vasculaires cérébrales, présente également des effets protecteurs, mais le mécanisme d'action unique et le profil métabolique du BMY-21502 le distinguent .

Composés similaires

- Oxiracétam

- Idébenone

Activité Biologique

BMY 21502, also known as BMS-181168, is a synthetic compound recognized for its nootropic properties, primarily aimed at enhancing cognitive functions such as memory and learning. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's disease.

Chemical Structure and Properties

This compound is classified as a pyrrolidinone derivative and features a chemical structure that includes a piperidine ring and a trifluoromethylpyrimidine moiety. This unique structure contributes to its pharmacological profile, which has been the subject of various studies.

This compound exhibits significant biological activity through several mechanisms:

- Neurotransmitter Modulation : It interacts with various neurotransmitter systems, particularly acetylcholine and glutamate, which are crucial for cognitive processes.

- Cognitive Enhancement : Studies have shown that this compound can improve cognitive performance in animal models and clinical settings by enhancing synaptic plasticity.

- Neuroprotection : The compound has demonstrated protective effects against neurotoxic agents, suggesting its potential in treating neurodegenerative diseases.

Animal Studies

A pivotal study examined the effects of oral administration of this compound on the Morris water task performance in aged F-344 rats. Key findings included:

- Increased Acquisition Rate : this compound significantly improved the rate of acquisition and initial retention in the water maze task, with optimal effects observed at a dose of 5.0 mg/kg. Higher doses (10 mg/kg) resulted in decreased efficacy but remained above control values .

- Dose-Dependent Effects : The cognitive enhancement effects were dose-dependent, indicating a broad range of effective doses for potential therapeutic use.

Clinical Trials

A clinical trial assessed the efficacy and safety of this compound in patients with mild-to-moderate Alzheimer’s disease. The study involved:

- Participants : Sixty-nine patients were randomized to receive either this compound or placebo for 12 weeks.

- Efficacy Measurements : Primary assessments were conducted using the Alzheimer's Disease Assessment Scale (ADAS) and Clinical Global Impressions Scale. Secondary measurements included the Computerized Neurological Test Battery and Mini-Mental State Examination (MMSE).

- Results : Although overall effects were not statistically significant (p > 0.05), patients receiving this compound showed a mean change in ADAS cognitive score of -1.5 points compared to -0.5 points in the placebo group. Notably, patients with moderate dementia exhibited greater improvements when treated with this compound .

Summary of Key Studies

| Study Type | Subject Population | Key Findings |

|---|---|---|

| Animal Study | Aged F-344 rats | Increased acquisition rate and initial retention in Morris water task; dose-dependent effects. |

| Clinical Trial | Patients with Alzheimer’s disease | Mean change in ADAS score -1.5 vs -0.5 (placebo); greater improvement in moderate dementia cases. |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Cognitive Enhancement : Patients treated with this compound showed improvements in cognitive tests compared to those on placebo.

- Neuroprotection : Observations indicate that this compound may protect neuronal cells from damage due to oxidative stress.

Propriétés

Numéro CAS |

123259-91-6 |

|---|---|

Formule moléculaire |

C15H19F3N4O |

Poids moléculaire |

328.33 g/mol |

Nom IUPAC |

1-[[1-[2-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methyl]pyrrolidin-2-one |

InChI |

InChI=1S/C15H19F3N4O/c16-15(17,18)14-19-6-3-12(20-14)21-8-4-11(5-9-21)10-22-7-1-2-13(22)23/h3,6,11H,1-2,4-5,7-10H2 |

Clé InChI |

KEWFMWJJMGQBAN-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1)CC2CCN(CC2)C3=NC(=NC=C3)C(F)(F)F |

SMILES canonique |

C1CC(=O)N(C1)CC2CCN(CC2)C3=NC(=NC=C3)C(F)(F)F |

Apparence |

Solid powder |

Key on ui other cas no. |

123259-91-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1-(1-(2-fluoromethyl)-4-pyrimidinyl)-4-piperidinylmethyl-2-pyrrolidinone BMS-181168 BMY 21502 BMY-21502 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.